2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine

Catalog No.
S849086
CAS No.
1779133-48-0
M.F
C10H11BrF2N2
M. Wt
277.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine

CAS Number

1779133-48-0

Product Name

2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine

IUPAC Name

2-bromo-6-(4,4-difluoropiperidin-1-yl)pyridine

Molecular Formula

C10H11BrF2N2

Molecular Weight

277.11 g/mol

InChI

InChI=1S/C10H11BrF2N2/c11-8-2-1-3-9(14-8)15-6-4-10(12,13)5-7-15/h1-3H,4-7H2

InChI Key

WQGKQPAYNUUUPM-UHFFFAOYSA-N

SMILES

C1CN(CCC1(F)F)C2=NC(=CC=C2)Br

Canonical SMILES

C1CN(CCC1(F)F)C2=NC(=CC=C2)Br
  • Pyridine ring

    Pyridine is a fundamental heterocyclic aromatic molecule found in many biologically active molecules. Pyridine derivatives are explored for their potential applications in various fields including medicinal chemistry and material science .

  • Bromine (Br)

    Bromine substitution can modulate the physical and chemical properties of a molecule, potentially influencing its biological activity. Bromine-containing molecules are explored in areas like medicinal chemistry and radiopharmaceuticals .

  • 4,4-difluoropiperidin-1-yl group

    The presence of a piperidine ring with fluorine substitutions suggests potential interest for medicinal chemistry applications. Fluorine substitution is a common strategy to improve drug-like properties of molecules .

2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine is a chemical compound with the molecular formula C10H11BrF2N2. It features a pyridine ring substituted at the 2-position with a bromine atom and at the 6-position with a 4,4-difluoropiperidin-1-yl group. This structure contributes to its potential biological activity and makes it a subject of interest in medicinal chemistry.

Typical of halogenated pyridines. These include:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, facilitating the synthesis of more complex molecules.
  • Reduction Reactions: The compound may also be reduced to yield corresponding amines or other functional groups depending on the reaction conditions.

Research indicates that compounds similar to 2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine exhibit significant biological activities. For instance, derivatives of pyridine have been studied for their roles as inhibitors of various enzymes, including human neuronal nitric oxide synthase. Such activities suggest potential applications in treating neurological disorders and other conditions related to nitric oxide signaling pathways .

The synthesis of 2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine can be achieved through several methods:

  • Bromination of Pyridine Derivatives: Starting from 6-(4,4-difluoropiperidin-1-yl)pyridine, bromination can be performed using bromine or N-bromosuccinimide in an appropriate solvent.
  • Piperidine Substitution: The introduction of the 4,4-difluoropiperidin-1-yl group can be accomplished through nucleophilic substitution reactions involving piperidine derivatives and activated pyridine substrates.
  • Multi-step Synthesis: A more complex synthesis route may involve multiple steps including functionalization of the piperidine ring followed by coupling with brominated pyridine.

The compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing drugs targeting neurological conditions.
  • Chemical Research: It can be used as a building block in organic synthesis for creating more complex molecules with specific pharmacological properties.

Interaction studies involving 2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine focus on its binding affinity and selectivity toward specific biological targets. For instance, studies on its interaction with human neuronal nitric oxide synthase suggest that modifications to the piperidinyl moiety could enhance selectivity and potency against this enzyme .

Several compounds share structural similarities with 2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Bromo-3-(4,4-difluoropiperidin-1-yl)pyridineBromine at position 3 instead of 6Different position of bromine affects reactivity
2-Bromo-4-(3,3-difluoropiperidin-1-yl)pyridineBromine at position 4Varies in fluorination pattern
2-AminopyridinesAmino group instead of bromoKnown for their role as enzyme inhibitors
3-PyridylpiperidinesContains a piperidine ring fused to pyridineOften used in drug development due to enhanced activity

These comparisons highlight the unique positioning of substituents in 2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine and its potential advantages in specific applications within medicinal chemistry.

XLogP3

3.5

Dates

Last modified: 07-21-2023

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